REACTION_CXSMILES
|
C[Si]([N:5]=[C:6]=[O:7])(C)C.[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=1>C1COCC1>[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH:14][C:6]([NH2:5])=[O:7])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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3.2 mL
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Type
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reactant
|
Smiles
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C[Si](C)(C)N=C=O
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Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=C(CN)C=C1
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A white solid precipitated
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Type
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FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
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Details
|
washed with ethyl acetate giving the title compound (1.2 g) as a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |